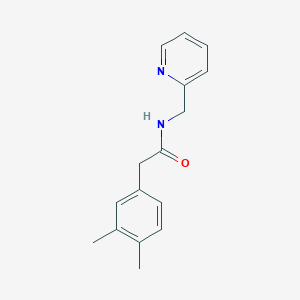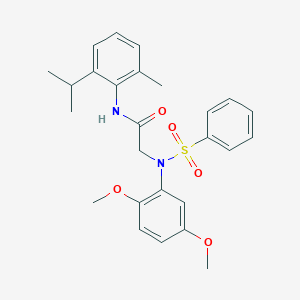
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Vue d'ensemble
Description
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide involves the conversion of the compound to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it accumulates and leads to the selective destruction of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide include a decrease in dopamine levels in the brain, the selective destruction of dopaminergic neurons, and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one limitation of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide is its toxicity, which can make it difficult to work with and requires careful handling.
Orientations Futures
There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide toxicity. Another area of interest is the use of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the development of new compounds that can selectively destroy dopaminergic neurons in a less toxic manner than N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide.
Applications De Recherche Scientifique
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound is known to selectively destroy dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. This makes N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide a useful tool for studying the disease and developing new treatments.
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-7-18-12-6-4-5-11(8-12)13(17)16-14-15-9-10(2)19-14/h4-6,8-9H,3,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBSKSQYHQKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4647988.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B4647991.png)
![2-chloro-3-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4647992.png)

![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)
![3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4648027.png)



![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4648045.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4648057.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4648059.png)

